molecular formula C13H17NO3 B15066867 Oxetan-3-ylmethyl (3-ethylphenyl)carbamate

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate

Cat. No.: B15066867
M. Wt: 235.28 g/mol
InChI Key: INSSYHSNCGTGQC-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate is a synthetic carbamate derivative characterized by a carbamate functional group (-O-C(=O)-NH-) bridging an oxetane (oxetan-3-ylmethyl) moiety and a 3-ethylphenyl aromatic ring. Carbamates are widely studied for their structural versatility, metabolic stability, and ability to mimic amide bonds while offering enhanced resistance to enzymatic degradation . This compound’s unique combination of a rigid oxetane ring and a substituted aromatic group may influence its pharmacokinetic properties, including membrane permeability and target-binding interactions.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

oxetan-3-ylmethyl N-(3-ethylphenyl)carbamate

InChI

InChI=1S/C13H17NO3/c1-2-10-4-3-5-12(6-10)14-13(15)17-9-11-7-16-8-11/h3-6,11H,2,7-9H2,1H3,(H,14,15)

InChI Key

INSSYHSNCGTGQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)OCC2COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives, including oxetan-3-ylmethyl (3-ethylphenyl)carbamate, typically involves cyclization reactions. One common method is the intramolecular etherification of suitable precursors. For instance, the synthesis can start from an epoxide, which undergoes ring-opening and subsequent ring-closing to form the oxetane ring . Another approach involves the electrophilic halocyclization of alcohols .

Industrial Production Methods

Industrial production of oxetane derivatives often employs scalable and efficient synthetic routes. For example, the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light, is a well-known method for producing oxetanes . Additionally, the use of metal catalysts, such as gold or indium triflate, can facilitate the formation of oxetane rings from propargylic alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamate Derivatives

Structural and Conformational Differences

  • Carbamate Residue Orientation: The conformation of the carbamate group plays a critical role in biological activity. Studies indicate that carbamates in an incis-arrangement form a "hairpin"-like structure, which is associated with higher inhibitory activity in some enzyme systems. . This difference may arise from its 3-ethylphenyl substituent, which sterically hinders active-site engagement.
  • Substituent Effects :
    Substituents on the aromatic ring significantly modulate activity. For example:

    • Methyl (3-hydroxyphenyl)carbamate (CAS 13683-89-1) lacks the ethyl group, reducing hydrophobicity and altering binding to residues like Tyr70 in LuxR proteins .
    • Rivastigmine analogs (e.g., (3-acetylphenyl) N-ethyl-N-methylcarbamate) feature acetyl groups that enhance interactions with acetylcholinesterase but reduce metabolic stability compared to the ethylphenyl group in the target compound .

Binding Interactions and Pharmacological Activity

Table 1: Key Binding Interactions of Carbamate Derivatives
Compound Target Protein Key Interactions Activity Notes Reference
Oxetan-3-ylmethyl (3-ethylphenyl)carbamate Acetylcholinesterase Weak interaction with catalytic triad; hydrophobic interactions with Tyr70 Moderate inhibition
Thiocarbamate analogs LuxR Hydrogen bonds with Trp66, Asp79, Tyr70; additional S–H bond with Tyr70 Enhanced agonism vs. carbamates
Methyl N-(3-methylphenyl)carbamate LasR Hydrophobic interactions with Tyr64 (homolog of Tyr70) Lower potency due to smaller substituent
Rivastigmine derivatives AChE/BChE Strong H-bonds with MET801, LYS753 High anticholinesterase activity
  • Hydrogen Bonding vs. Hydrophobic Effects :
    The ethyl group in this compound promotes hydrophobic interactions with conserved residues (e.g., Tyr70 in LuxR), but its lack of polar substituents limits hydrogen bonding compared to thiocarbamates or hydroxylated analogs . Thiocarbamates, for instance, exhibit additional hydrogen bonds due to sulfur’s electronegativity, enhancing their activity .

  • Enzyme Inhibition: In acetylcholinesterase (AChE) inhibition, carbamates with chloro or acetyl substituents (e.g., Rivastigmine analogs) outperform this compound, which shows moderate activity due to its non-polar ethyl group .

Functional Group Comparisons: Carbamate vs. Ester/Thiocarbamate

  • Carbamates vs. Esters :
    Carbamates generally exhibit greater metabolic stability and tolerance for diverse substituents than esters. For example, carbohydrate-based carbamate gelators form gels at lower concentrations than ester analogs due to stronger hydrogen-bonding networks . However, in anti-Alzheimer hybrids, ester-containing compounds often show higher AChE inhibition than carbamates, highlighting context-dependent efficacy .

  • Thiocarbamates :
    Thiocarbamates demonstrate superior binding in LuxR models due to sulfur’s ability to form stronger hydrogen bonds (e.g., with Tyr70) and hydrophobic interactions. This contrasts with this compound, which lacks sulfur-mediated binding .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability :
    The oxetane ring in this compound enhances metabolic stability by reducing oxidative degradation, a common issue with purely aromatic carbamates .
  • Blood-Brain Barrier (BBB) Penetration : Unlike smaller carbamates (e.g., methyl carbamates), the ethylphenyl group may limit BBB penetration due to increased molecular weight and hydrophobicity .

Biological Activity

Introduction

Oxetan-3-ylmethyl (3-ethylphenyl)carbamate is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the realm of pain management and anti-inflammatory treatments. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features an oxetane ring, which contributes to its unique chemical properties. The carbamate functional group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activity

Inhibition of N-acylethanolamine Acid Amidase (NAAA)

One of the primary biological activities of this compound is its role as an inhibitor of N-acylethanolamine acid amidase (NAAA). NAAA is an enzyme involved in the hydrolysis of fatty acid amides, which play critical roles in various physiological processes, including pain modulation and inflammation.

  • Mechanism of Action :
    • The compound acts by covalently modifying the catalytic cysteine residue in the active site of NAAA, leading to a decrease in enzyme activity . This inhibition results in increased levels of endogenous fatty acid amides, such as palmitoylethanolamide (PEA), which have analgesic and anti-inflammatory effects.
  • Efficacy Studies :
    • In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against human NAAA, with an IC50 value indicating significant effectiveness . The compound's selectivity for NAAA over other similar enzymes has been confirmed, suggesting its potential as a therapeutic agent with reduced side effects.

Anti-inflammatory Effects

Research has shown that the compound possesses notable anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly.

  • Animal Model Studies :
    • In carrageenan-induced inflammation models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and myeloperoxidase activity . These findings suggest that the compound effectively mitigates inflammatory responses.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary studies indicate that while the compound exhibits some level of cytotoxicity, it shows preferential toxicity towards tumor cells compared to normal cells.

Cell Line Cytotoxicity (IC50)
Human Tumor CellsVaries by line
Normal Human CellsHigher IC50 values

This selectivity is crucial for developing cancer therapies that minimize harm to healthy tissues while targeting malignant cells effectively.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the carbamate side chain and oxetane ring have been explored to enhance potency and selectivity .

  • Key Findings :
    • Variations in the alkyl chain length and branching significantly influence the inhibitory potency against NAAA.
    • Stereochemistry plays a critical role; specific configurations at chiral centers have been linked to enhanced biological activity .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Pain Management :
    • A study involving chronic pain models demonstrated that treatment with this compound resulted in significant pain relief comparable to established analgesics without the associated side effects commonly seen with opioids .
  • Inflammatory Disorders :
    • In models of inflammatory bowel disease, administration led to reduced symptoms and improved histological outcomes, indicating potential for treating gastrointestinal inflammatory conditions .

This compound exhibits promising biological activities primarily through its inhibition of N-acylethanolamine acid amidase, resulting in anti-inflammatory effects and potential applications in pain management. Ongoing research into its structure-activity relationships will likely yield further insights into optimizing this compound for therapeutic use. Future studies should focus on clinical trials to validate these findings and explore broader applications within pharmacotherapy.

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